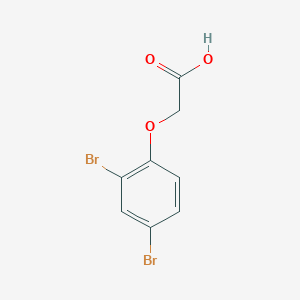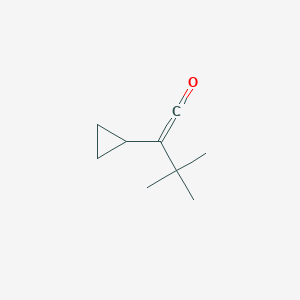
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is a chemical compound with the molecular formula C11H16O. It is commonly known as the cyclopropyl ketone and is widely used in scientific research due to its unique properties. This compound is synthesized using various methods, and its mechanism of action is well understood.
Wirkmechanismus
The mechanism of action of 1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is well understood. It acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of a covalent bond between the compound and the nucleophile. This mechanism has been used to develop new drugs and to study enzyme-catalyzed reactions.
Biochemische Und Physiologische Effekte
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) has several advantages for lab experiments. It is stable under a wide range of conditions, making it easy to handle and store. This compound is also readily available and relatively inexpensive. However, it has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI). One area of interest is the development of new drugs based on this compound and its derivatives. Another area of interest is the study of enzyme-catalyzed reactions using this compound as a substrate. Additionally, the development of new catalysts for chemical reactions using this compound as a starting material is an exciting area of research.
Conclusion
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is a unique chemical compound that has many scientific research applications. Its mechanism of action is well understood, and it has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are many future directions for its study. Overall, 1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is an important compound in scientific research and has the potential to contribute to the development of new drugs and catalysts for chemical reactions.
Synthesemethoden
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is synthesized using a variety of methods, including the reaction of cyclopropylmethyl magnesium bromide with 3,3-dimethyl-2-buten-1-one. The reaction is carried out under anhydrous conditions, and the product is purified using standard techniques. Other methods include the reaction of cyclopropylmethyl chloride with 3,3-dimethyl-2-buten-1-ol and the reaction of cyclopropylmethyl lithium with 3,3-dimethyl-2-butenal.
Wissenschaftliche Forschungsanwendungen
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, and its derivatives are used in the production of various pharmaceuticals. This compound is also used in the study of enzyme-catalyzed reactions and in the development of new catalysts for chemical reactions.
Eigenschaften
CAS-Nummer |
133658-76-1 |
|---|---|
Produktname |
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-9(2,3)8(6-10)7-4-5-7/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
RRBXHKPHBIVLEQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=C=O)C1CC1 |
Kanonische SMILES |
CC(C)(C)C(=C=O)C1CC1 |
Synonyme |
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



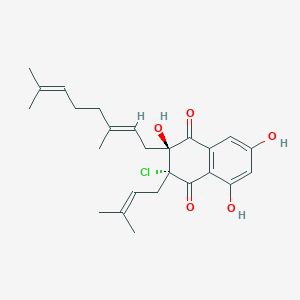
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
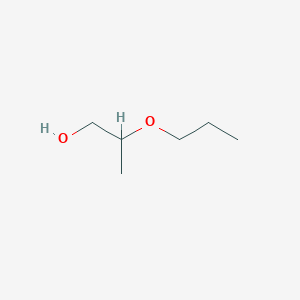
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
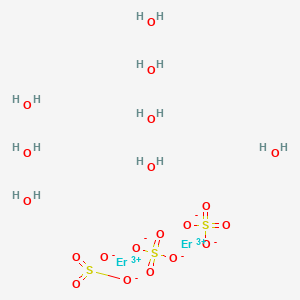
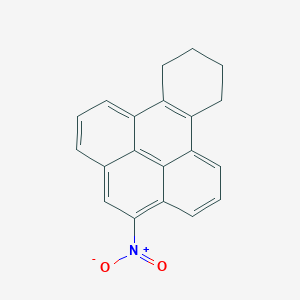
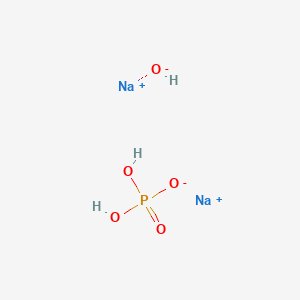
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
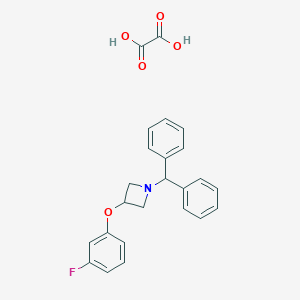
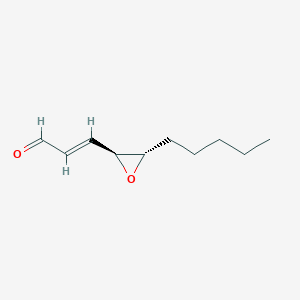
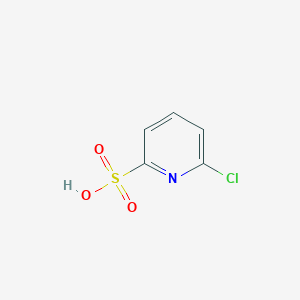
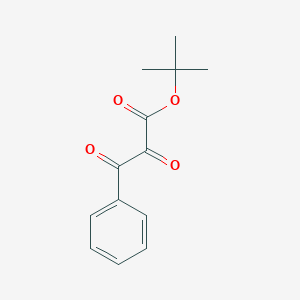
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
